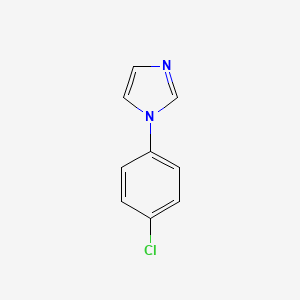

1-(4-Chlorophenyl)imidazole

描述

Significance of Imidazole (B134444) Derivatives in Medicinal Chemistry

Imidazole is a five-membered aromatic ring containing two nitrogen atoms. ajrconline.orgjchemrev.com This core structure is a crucial component in numerous biologically important molecules, including the amino acid histidine and the hormone histamine. wikidoc.org The unique properties of the imidazole nucleus, such as its ability to act as both a weak acid and a base and to participate in hydrogen bonding, allow its derivatives to interact with a wide range of biological targets like enzymes and receptors. ajrconline.orgijsrtjournal.comresearchgate.net

This versatility has made imidazole derivatives a "privileged scaffold" in medicinal chemistry. nih.gov Compounds containing this ring system have been developed for a vast array of therapeutic purposes. They are known to exhibit anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and antidiabetic properties. ajrconline.orgjchemrev.comnih.gov For instance, well-known drugs such as the antifungal clotrimazole (B1669251) and the antibacterial metronidazole (B1676534) feature an imidazole core, highlighting the scaffold's importance in developing effective therapeutic agents. ajrconline.org The continuous exploration of imidazole derivatives is a major focus in the quest for new and more effective medicines. ijsrtjournal.comirjmets.com

Overview of 1-(4-Chlorophenyl)imidazole as a Key Compound in Research

This compound serves as a significant intermediate and model compound in chemical research. The presence of the chlorophenyl group attached to the imidazole ring modifies its electronic properties and lipophilicity, making it a versatile scaffold for creating more complex molecules.

Research has shown that this compound and its derivatives are valuable in the synthesis of potentially bioactive compounds. For example, it is used as a precursor for creating novel compounds that are then tested for various pharmacological activities. evitachem.comderpharmachemica.com Studies have investigated its utility in developing new antifungal agents, as the imidazole structure is a known component of many antifungal drugs that target enzymes like lanosterol (B1674476) 14-α-demethylase. researchgate.net Furthermore, derivatives of this compound have been synthesized and evaluated for activities including anti-inflammatory and antimicrobial effects. derpharmachemica.com Its role as a foundational chemical structure allows researchers to explore how different modifications affect biological activity, contributing to the broader understanding of structure-activity relationships in drug discovery. tandfonline.com

Historical Context of Imidazole Synthesis and its Evolution

The history of imidazole chemistry began in 1858 when Heinrich Debus first synthesized the parent imidazole ring, which he initially named "glyoxaline". wikidoc.orgnih.govnih.gov His method involved the reaction of glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia (B1221849). wikidoc.orgnih.gov While this synthesis, now known as the Debus-Radziszewski imidazole synthesis, often results in low yields, it is still utilized for creating certain substituted imidazoles. wikidoc.orgirjmets.com

Over the past century and a half, numerous other methods for constructing the imidazole scaffold have been developed. irjmets.com These classical methods include the Wallach, Bredereck, and van Leusen reactions. irjmets.com However, many of these traditional approaches are limited by harsh reaction conditions, long reaction times, and unsatisfactory yields. irjmets.com

To overcome these limitations, modern synthetic chemistry has introduced more efficient and versatile techniques. Microwave-assisted synthesis, for instance, has been shown to dramatically accelerate reaction times and improve yields for the synthesis of substituted imidazoles, such as derivatives of this compound. tandfonline.com The evolution from classical, often cumbersome, methods to modern, streamlined approaches has significantly advanced the ability of chemists to create a diverse library of imidazole derivatives for research and development in various scientific fields. nih.govirjmets.com

Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₇ClN₂ |

| Molecular Weight | 178.62 g/mol |

| Appearance | Solid |

| Classification | Heterocyclic Compound, Imidazole Derivative |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4-chlorophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARLRKAYTDVUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199538 | |

| Record name | 1-(4-Chlorophenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51581-54-5 | |

| Record name | 1-(4-Chlorophenyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51581-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051581545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51581-54-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for 1 4 Chlorophenyl Imidazole and Its Analogs

Classical and Contemporary Synthetic Routes for Imidazoles

The construction of the imidazole (B134444) ring is a well-established area of heterocyclic chemistry, with several named reactions forming the foundation of both historical and current synthetic approaches. These methods often involve the condensation of key building blocks to form the five-membered ring.

Debus Synthesis and its Modern Adaptations

First reported by Heinrich Debus in 1858, the Debus synthesis is a foundational method for producing imidazoles. mdpi.com The original reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). mdpi.comwikipedia.org This multi-component reaction, while having relatively low yields in its original form, is still utilized for creating C-substituted imidazoles. mdpi.com A plausible mechanism for the formation of 2,4,5-trisubstituted imidazoles involves the initial formation of a diimine from the dicarbonyl compound and ammonia, which then condenses with the aldehyde. wikipedia.orgnih.gov

Modern adaptations of the Debus synthesis often focus on improving yields and reaction conditions. These adaptations can include the use of primary amines in place of ammonia to yield N-substituted imidazoles. wikipedia.org For instance, the synthesis of 2,4,5-trisubstituted imidazoles can be achieved through a one-pot condensation of benzil (B1666583), an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297). rsc.org

Radiszewski Synthesis and Related Methods

The Radziszewski synthesis, closely related to the Debus method, is another classical approach to imidazole synthesis. scribd.com It involves the condensation of a dicarbonyl compound, an aldehyde, and two equivalents of ammonia in an alcoholic solvent. scribd.com This reaction is versatile, allowing for the use of various dicarbonyl compounds like glyoxal (B1671930) and benzil to produce the corresponding imidazole derivatives. scribd.com The terms Debus and Radziszewski synthesis are often used interchangeably due to the similarity of the reactants. scribd.com

Cyclization Reactions and Precursor Condensations

A widely employed strategy for the synthesis of imidazoles, particularly 2,4-disubstituted imidazoles, involves the cyclization of α-haloketones with amidines. slideshare.netorgsyn.org This method has been shown to be effective for producing a variety of imidazole derivatives. researchgate.net For example, the reaction of phenacyl bromide with benzamidine (B55565) yields 2,4-diphenylimidazole. slideshare.net

The synthesis of 1-[4-(4-chlorophenyl)butan-2-on-1-yl]imidazole has been achieved by reacting 1-chloro-4-(4-chlorophenyl)-2-butanone with an excess of imidazole in dimethylformamide. prepchem.com Another approach involves the reaction of α-amino ketones with reagents like potassium thiocyanate (B1210189) to form 2-mercaptoimidazoles, from which the sulfur can be removed to yield the desired imidazole. derpharmachemica.com

Table 1: Examples of Cyclization Reactions for Imidazole Synthesis

| Starting Materials | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| α-haloketone and amidine | Aqueous tetrahydrofuran, potassium bicarbonate, reflux | 2,4-disubstituted imidazole | researchgate.net |

| 1-chloro-4-(4-chlorophenyl)-2-butanone and imidazole | Dimethylformamide, 0°C to ambient temperature | 1-[4-(4-chlorophenyl)butan-2-on-1-yl]imidazole | prepchem.com |

| α-amino ketone and potassium thiocyanate | - | 2-mercaptoimidazole | derpharmachemica.com |

| 2-((4-acetylphenyl)amino)-1-phenylethan-1-ones and cyanates | - | Functionalized imidazoles | nih.gov |

Multi-Component Reactions for Imidazole Ring Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. sioc-journal.cn These reactions are advantageous due to their high atom economy and the ability to generate diverse molecular libraries. researchgate.net The Debus and Radziszewski syntheses are themselves examples of MCRs. wikipedia.org

Modern MCRs for imidazole synthesis often employ catalysts to improve efficiency and yield. For example, a copper-catalyzed three-component reaction of α,β-unsaturated ketoximes, paraformaldehyde, and amines can produce imidazoles. organic-chemistry.org Another efficient method involves a four-component, one-pot condensation of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions to yield 1,2,4-trisubstituted 1H-imidazoles. organic-chemistry.org Erbium triflate has also been used as a catalyst in a multicomponent protocol to synthesize highly substituted imidazoles from α-azido chalcones, aryl aldehydes, and anilines. organic-chemistry.org

Table 2: Multi-Component Reactions for Imidazole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| 1,2-diketone, aldehyde, ammonia/primary amine | - | Imidazole | wikipedia.org |

| Benzil, aromatic aldehyde, ammonium acetate, primary amine | CuI, short reaction times | Trisubstituted imidazoles | rsc.org |

| α,β-unsaturated ketoximes, paraformaldehyde, amines | Copper catalyst | Imidazoles and dihydroimidazoles | organic-chemistry.org |

| 2-bromoacetophenone, aldehyde, primary amine, ammonium acetate | Solvent-free, heating | 1,2,4-trisubstituted 1H-imidazoles | organic-chemistry.org |

| α-azido chalcones, aryl aldehydes, anilines | Erbium triflate | Highly substituted imidazoles | organic-chemistry.org |

Advanced Synthetic Methodologies

In addition to classical methods, the field of imidazole synthesis has seen the development of more advanced and sustainable approaches, including those that fall under the umbrella of green chemistry.

Green Chemistry Approaches in Imidazole Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjbphs.com In the context of imidazole synthesis, this has led to the development of methods that utilize environmentally benign solvents, catalysts, and energy sources. researchgate.net

Microwave-assisted synthesis has emerged as a key green chemistry technique. wjbphs.com Microwave irradiation can dramatically accelerate reaction rates and improve yields, often under solvent-free conditions. derpharmachemica.comtandfonline.com For example, the synthesis of 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole was achieved using microwave irradiation of a mixture of benzil, 3,4,5-trimethoxybenzaldehyde, p-chloroaniline, and ammonium acetate on a silica (B1680970) gel support. tandfonline.com

The use of eco-friendly and reusable catalysts is another hallmark of green imidazole synthesis. researchgate.net Catalysts such as FeCl3/SiO2 have been used for the synthesis of imidazoles under mild and solvent-free conditions. researchgate.net Lemon juice, containing citric acid, has been employed as a biodegradable and inexpensive bio-catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. jipbs.com Similarly, ionic liquids have been investigated as green catalysts and solvents for imidazole synthesis. tandfonline.com Solvent-free reaction conditions are also a significant aspect of green chemistry, offering benefits such as high efficiency, easy separation, and reduced waste. asianpubs.org

Table 3: Green Chemistry Approaches in Imidazole Synthesis

| Method | Key Features | Example | Reference |

|---|---|---|---|

| Microwave-assisted synthesis | Rapid reaction times, improved yields, often solvent-free | Synthesis of 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole | tandfonline.com |

| Use of green catalysts | Recyclable, non-toxic catalysts | FeCl3/SiO2 for imidazole synthesis | researchgate.net |

| Bio-catalysis | Use of natural, biodegradable catalysts | Lemon juice for the synthesis of 2,4,5-triaryl-1H-imidazoles | jipbs.com |

| Solvent-free synthesis | Reduced waste, easy work-up | One-pot synthesis of imidazole derivatives at 70°C | asianpubs.org |

| Ionic liquids | Green solvents and catalysts | [H-NP]HSO4-catalyzed synthesis of substituted imidazoles | tandfonline.com |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry technique, offering substantial advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and enhanced purity. derpharmachemica.comrsc.org The application of microwave irradiation accelerates reactions by directly and efficiently heating the reaction mixture through the interaction of electromagnetic waves with polar molecules, a process known as dielectric heating. derpharmachemica.com This technology has been successfully applied to the synthesis of various imidazole derivatives, including analogs of 1-(4-chlorophenyl)imidazole.

In a notable example, the synthesis of 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole was achieved using a domestic microwave oven. researchgate.net This highlights the accessibility of the technology for synthesizing complex, multi-substituted imidazoles. Research has demonstrated that microwave-assisted methods for producing substituted imidazoles are not only faster but also often result in higher yields compared to traditional refluxing techniques. For instance, the synthesis of 2,4,5-triphenyl-1H-imidazole derivatives via conventional heating might require several hours of reflux, whereas microwave irradiation can complete the reaction in a matter of minutes. orientjchem.org

Studies have systematically optimized microwave conditions for imidazole synthesis. For example, in the synthesis of certain trisubstituted imidazoles, a factorial design approach identified optimal conditions, such as a microwave power of 720 watts for approximately 5.7 minutes, to achieve maximum yield. orientjchem.org Similarly, the synthesis of 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate was successfully conducted under microwave irradiation in the presence of cupric chloride, achieving excellent yields in just 15 minutes. derpharmachemica.com The use of microwave irradiation in conjunction with phase-transfer catalysts like triethyl benzyl (B1604629) ammonium chloride (TEBA) has also proven to be a highly efficient protocol for synthesizing substituted imidazoles, yielding cleaner products with shorter reaction times. rasayanjournal.co.in

Table 1: Comparison of Conventional vs. Microwave-Assisted Imidazole Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference(s) |

|---|---|---|---|

| Heating Mechanism | Conduction and convection; indirect heating | Dielectric heating; direct molecular interaction | derpharmachemica.com |

| Reaction Time | Hours to days | Minutes | orientjchem.org, derpharmachemica.com |

| Energy Efficiency | Lower; significant energy loss to environment | Higher; focused and efficient energy transfer | rsc.org |

| Yield | Often moderate to good | Generally good to excellent | rasayanjournal.co.in, derpharmachemica.com |

| Purity | May require extensive purification | Often results in cleaner reactions and purer products | rsc.org |

| Environmental Impact | Can require large volumes of solvents | Promotes solvent-free conditions or use of green solvents | biomedpharmajournal.org, nih.gov |

Heterogeneous Catalysis in Imidazole Formation

The use of heterogeneous catalysts in the synthesis of N-arylimidazoles and related structures offers significant advantages, including simplified product purification, catalyst recovery, and reusability, aligning with the principles of green chemistry. biomedres.usbiomedres.us These catalysts, being in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), can be easily removed by filtration.

A variety of solid-supported catalysts have been developed for imidazole synthesis. For the N-arylation of imidazole with aryl halides—a key step in forming the this compound core—palladium nanoparticles supported on alumina, specifically Pd/AlO(OH) NPs, have been used effectively. biomedres.usbiomedres.us This method allows for the synthesis of N-aryl imidazoles in an environmentally friendly water/isopropyl alcohol solvent system under ultrasonic conditions, with the catalyst being recoverable and reusable for multiple cycles without significant loss of activity. biomedres.usbiomedres.us

Other heterogeneous catalysts have been employed in the multi-component synthesis of substituted imidazoles. Zeolites, which are microporous aluminosilicates, have been used as eco-friendly and reusable catalysts for the one-pot, solvent-free synthesis of tri- and tetrasubstituted imidazoles under microwave irradiation. irost.ir Similarly, silica-supported antimony trichloride (B1173362) (SbCl₃/SiO₂) has been introduced as a novel and efficient heterogeneous Lewis acid catalyst for the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. ias.ac.in Nanoparticle catalysts, such as those based on ZnFe₂O₄ or ZnS-ZnFe₂O₄, have also been reported to effectively catalyze the condensation reactions required to form the imidazole core. rsc.org

Table 2: Examples of Heterogeneous Catalysts in Imidazole Synthesis

| Catalyst | Reaction Type | Key Advantages | Reference(s) |

|---|---|---|---|

| Pd/AlO(OH) NPs | N-arylation of imidazole with aryl halides | Recoverable, reusable, effective in green solvents | biomedres.us, biomedres.us |

| Zeolite | One-pot synthesis of substituted imidazoles | Reusable, eco-friendly, effective under MW/solvent-free conditions | irost.ir |

| SbCl₃/SiO₂ | Four-component synthesis of tetrasubstituted imidazoles | Novel, efficient, reusable, solvent-free conditions | ias.ac.in |

| CuI | N-arylation of imidazole with aryl iodides | Quantitative yields, one-pot reaction | nih.gov |

| ZnFe₂O₄ Nanoparticles | Aldehyde/diketone/amine coupling | Heterogeneous, reusable, good yields | rsc.org |

Solvent-Free Reaction Conditions

Performing chemical syntheses under solvent-free, or solid-state, conditions is a cornerstone of green chemistry, as it minimizes waste, reduces environmental impact, and can lead to improved reaction rates and yields. asianpubs.orgscirp.org The synthesis of substituted imidazoles has been successfully adapted to such conditions, often in combination with microwave irradiation or heterogeneous catalysis.

A convenient and environmentally friendly solvent-free procedure has been developed for the one-pot synthesis of imidazole derivatives by heating a mixture of an aldehyde, a 1,2-diketone (like benzil), and ammonium acetate. derpharmachemica.com This approach offers high yields and mild reaction conditions. asianpubs.org The use of a reusable heterogeneous catalyst, such as silica-supported antimony trichloride (SbCl₃/SiO₂), further enhances the efficiency of this solvent-free method for producing tetrasubstituted imidazoles. ias.ac.in

Microwave irradiation is particularly effective under solvent-free conditions. The combination of microwave heating with a solid catalyst like zeolite allows for the rapid synthesis of tri- and tetrasubstituted imidazoles from benzil, aldehydes, and ammonium acetate in excellent yields within minutes. irost.ir Ionic liquids have also been utilized as both a catalyst and a reaction medium in solvent-free, one-pot, four-component reactions to yield 1,2,4,5-tetrasubstituted imidazoles, demonstrating the versatility of approaches to eliminate conventional organic solvents. scirp.org

Strategies for Derivatization of the Imidazole Moiety

Substitution Reactions on the Imidazole Ring

Once the this compound core is synthesized, further functionalization can be achieved through substitution reactions directly on the imidazole ring. The C-H bonds at the C2, C4, and C5 positions of the imidazole ring can be selectively targeted for modification, although their reactivity differs. The C4 and C5 positions are generally more susceptible to electrophilic substitution, while the C2 position can be functionalized through specific methods.

Direct C-H arylation provides a powerful tool for introducing additional aryl groups. Palladium-catalyzed reactions can achieve regioselective arylation of the imidazole C-H bonds, though the reactivity at the C4 position can be low in some systems. nih.gov A more common approach for functionalization is electrophilic substitution, such as halogenation. For instance, N-phenylimidazole can undergo bromination to introduce a bromine atom onto the imidazole ring, a versatile handle for subsequent cross-coupling reactions like Suzuki or Sonogashira couplings. This allows for the construction of more complex molecular architectures.

Modifications at the Phenyl Ring and its Influence on Synthesis

The 4-chlorophenyl group at the N1 position is not merely a passive substituent; its electronic properties influence both the synthesis of the heterocycle and its subsequent reactivity. The chlorine atom is an electron-withdrawing group, which affects the electron density of the entire molecule, including the imidazole ring. This electronic influence can be a key consideration in planning multi-step syntheses.

Further derivatization can also occur on the phenyl ring itself. Electrophilic aromatic substitution, such as nitration using a mixture of nitric and sulfuric acid, can introduce a nitro group, typically at a position ortho to the imidazole substituent. These modifications allow for the systematic exploration of structure-activity relationships. For example, in the development of enzyme inhibitors, substitutions on this "tail group" are explored to optimize interactions within a target's active site. nih.gov The synthesis of analogs with different substituents on the phenyl ring (e.g., hydroxyl or amino groups) is a common strategy to fine-tune the molecule's properties. researchgate.net

Formation of Fused Imidazole Systems

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions typically involve an intramolecular cyclization where a substituent, strategically placed on either the imidazole or phenyl ring, reacts with another part of the molecule to form a new ring.

A classic example of this strategy is the formation of imidazo[1,2-a]indoles. A 1-aryl-imidazole bearing an acetyl group at the ortho position of the phenyl ring can undergo an intramolecular electrophilic substitution, where the C2 of the imidazole ring attacks the acetyl carbonyl group, leading to cyclization and the formation of a 9-hydroxy-9-methyl-9H-imidazo[1,2-a]indole structure. cdnsciencepub.com Similarly, imidazo[1,2-a]pyrimidine (B1208166) systems can be synthesized in a one-pot reaction starting from an imidazo[1,2-a]pyrimidine-2-carbaldehyde, an amine, benzil, and ammonium acetate, effectively fusing an imidazole ring to the pyrimidine (B1678525) structure. nih.gov Such strategies are valuable for creating structurally diverse compound libraries from a common intermediate.

Introduction of Other Heterocyclic Moieties (e.g., pyrrole (B145914), naphthalene)

The strategic incorporation of additional heterocyclic systems, such as pyrrole and naphthalene (B1677914), onto the this compound framework is a key derivatization strategy. This approach aims to create hybrid molecules with potentially enhanced or novel biological activities by combining the pharmacophoric features of each ring system. Synthetic methodologies often involve multicomponent reactions or sequential coupling and cyclization strategies to build these complex architectures.

Pyrrole-Containing Analogs

The fusion or linkage of a pyrrole ring to a (4-chlorophenyl)imidazole core has been explored through various synthetic routes. Pyrrole and its derivatives are significant building blocks in medicinal chemistry, known for their presence in numerous bioactive natural products and pharmaceuticals. researchgate.netnih.gov

One common approach involves the reaction of a pre-formed (4-chlorophenyl)imidazole derivative bearing a suitable functional group with reagents that construct the pyrrole ring. Conversely, a substituted pyrrole can be used as a starting material for the subsequent formation of the imidazole ring. researchgate.net For instance, multicomponent reactions (MCRs) are particularly efficient for this purpose. An efficient one-pot synthesis of 2,4,5-trisubstituted imidazoles involves the reaction of a dione (B5365651) (like benzyl), an aldehyde (such as N-methyl pyrrole‐2‐carboxaldehyde), a primary amine, and ammonium acetate. researchgate.net

A notable synthesis involves the reaction of 2-(substituted amino)-1-(4-chlorophenyl)ethanones with active methylene-bearing carbonitriles, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of sodium ethoxide. This method yields 2-amino-4-(4-chlorophenyl)-1-(substituted aryl)-1H-pyrroles, which serve as versatile building blocks for further derivatization. scirp.org Another strategy involves the conjugation of pyrrole fragments to a benzimidazole (B57391) ring from the second position to create compounds like 1-(4-chlorobenzyl)-5-(methylsulfonyl)-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole. nih.gov This was achieved by reacting N¹-(4-chlorobenzyl)-4-(methylsulfonyl)benzene-1,2-diamine with pyrrol-3-carboxaldehyde. nih.gov

Furthermore, fused heterocyclic systems such as imidazo[1,2-c]pyrrolo[3,2-e]pyrimidines have been synthesized. For example, 7-(4-Chlorophenyl)-8,9-diphenyl-3,7-dihydro-2H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine was prepared with an 82% yield. nih.gov These complex structures highlight the versatility of synthetic methods in creating diverse molecular scaffolds based on the initial (4-chlorophenyl)imidazole-pyrrole theme.

Table 1: Synthesis of Pyrrole-Containing this compound Analogs

| Compound Name | Starting Materials | Reagents & Conditions | Yield | Reference |

|---|---|---|---|---|

| 1–(4-Chlorophenyl)-3–(4,5-dihydro-1H-imidazol-2-yl)-4,5-diphenyl-pyrrol-2-amine | Not specified | Not specified | 77% | nih.gov |

| 7–(4-Chlorophenyl)-8,9-diphenyl-3,7-dihydro-2H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine | Not specified | Not specified | 82% | nih.gov |

| 1-(4-Chlorobenzyl)-5-(methylsulfonyl)-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole | N¹-(4-chlorobenzyl)-4-(methylsulfonyl)benzene-1,2-diamine, pyrrol-3-carboxaldehyde | Purified by column chromatography (chloroform - ethyl acetate - hexane (B92381) eluent) | 37% | nih.gov |

Naphthalene-Containing Analogs

The incorporation of a naphthalene ring into the structure of this compound derivatives has been achieved primarily through one-pot multicomponent reactions. ias.ac.injchemrev.com This strategy allows for the efficient assembly of complex molecules from simple starting materials in a single step. The naphthalene moiety, a bicyclic aromatic hydrocarbon, is a common feature in many biologically active compounds and can significantly influence the steric and electronic properties of the final molecule.

A series of 2,4,5-trisubstituted imidazole derivatives incorporating a naphthalene ring have been synthesized using this one-pot approach. ias.ac.injchemrev.com For example, the compound 4-(4-chlorophenyl)-2-(naphthalen-1-yl)-5-phenyl-1H-imidazole was synthesized via a multicomponent reaction, and its structure was confirmed using various spectral analyses. ias.ac.in

Another synthetic approach involves the derivatization of a dihydro-1H-imidazole core. The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole was synthesized through a multi-step process that includes the formation of the imidazole ring, followed by sulfonylation to introduce the naphthalene-2-sulfonyl group. evitachem.com The synthesis involves reagents such as thiourea, naphthalene sulfonic acid, and chlorobenzene, with reactions conducted under controlled temperatures. evitachem.com

These synthetic strategies demonstrate the feasibility of introducing the bulky and lipophilic naphthalene group to the this compound scaffold, leading to a diverse range of derivatives for further investigation.

Table 2: Synthesis of Naphthalene-Containing this compound Analogs

| Compound Name | Synthetic Approach | Key Reagents | Reference |

|---|---|---|---|

| 4-(4-Chlorophenyl)-2-(naphthalen-1-yl)-5-phenyl-1H-imidazole | One-pot multicomponent reaction | Not specified | ias.ac.in |

Advanced Computational and Theoretical Investigations of 1 4 Chlorophenyl Imidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intrinsic properties of 1-(4-chlorophenyl)imidazole at the electronic level. By calculating the electron density, DFT methods can accurately predict a variety of molecular properties, offering a theoretical framework to understand its behavior.

Prediction of Electronic Effects and Charge Distribution

DFT calculations are instrumental in elucidating the electronic landscape of this compound. The presence of the electron-withdrawing chlorine atom on the phenyl ring significantly influences the charge distribution across the entire molecule. This creates a polarized electronic environment which can be crucial for its interactions with biological targets. vulcanchem.com

Natural Bond Orbital (NBO) analysis, a common DFT-based method, can quantify the charge on each atom. Studies on similar substituted imidazoles show that the nitrogen atoms of the imidazole (B134444) ring typically bear a negative charge, marking them as potential sites for electrophilic attack or coordination. For instance, in a related benzimidazole (B57391) derivative, 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole, NBO analysis revealed that the nitrogen atoms are the most negatively charged sites. rdmodernresearch.com Similarly, the molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution. For related imidazole derivatives, the MEP map consistently shows negative potential regions around the imidazole nitrogen atoms, indicating their role as nucleophilic and reactive centers. rdmodernresearch.commalayajournal.org The presence of the chlorine atom introduces a region of positive electrostatic potential on the para-position of the phenyl ring, influencing intermolecular interactions.

Table 1: Predicted Electronic Properties of Substituted Imidazole Derivatives from DFT Studies

| Compound Derivative | Key Electronic Feature | Predicted Effect | Source |

|---|---|---|---|

| This compound Derivative | Polarized electronic environment | Enhanced binding affinity to biological targets | vulcanchem.com |

| 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole | Negative charge concentration on Nitrogen atoms | Nitrogen atoms are basic sites | rdmodernresearch.com |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. malayajournal.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com

For imidazole derivatives, DFT calculations show that the HOMO is often localized over the imidazole and phenyl rings, indicating these are the primary sites of electron donation. malayajournal.org The LUMO is typically distributed over the same regions, signifying their capacity to accept electrons. malayajournal.org The energy of this gap can be calculated, and for a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, suggesting good chemical stability. malayajournal.org In another study on a series of highly substituted imidazoles, the HOMO-LUMO energy gap was used to evaluate the relative stability of different derivatives. niscpr.res.inniscpr.res.in A smaller energy gap suggests that charge transfer can easily occur within the molecule. malayajournal.org

Table 2: Frontier Molecular Orbital (HOMO-LUMO) Data for Related Imidazole Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method | Source |

|---|---|---|---|---|---|

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | DFT/B3LYP/6-31G(d,p) | malayajournal.org |

| 1-benzyl-2,4,5-triphenyl-1H-imidazole | - | - | Minimum in series | B3LYP/6-31G | niscpr.res.in |

| 2-(4-chlorophenyl)-1-benzyl-4,5-diphenyl-1H-imidazole | - | - | Maximum in series | B3LYP/6-31G | niscpr.res.in |

Conformational Analysis and Molecular Geometry Optimization

Understanding the three-dimensional structure of this compound is crucial as its conformation dictates how it can interact with other molecules. DFT calculations are used to optimize the molecular geometry, finding the most stable arrangement of atoms in space. A key parameter in the conformation of this compound is the dihedral angle between the imidazole and the 4-chlorophenyl rings.

X-ray crystallography studies of related compounds provide experimental data that can be compared with DFT-optimized geometries. For instance, in the crystal structure of 1-(4-chlorophenyl)-2-methyl-4-nitro-5-(1-piperidyl)-1H-imidazole, the dihedral angle between the imidazole and benzene (B151609) rings is 59.82 (5)°. nih.gov In another complex, 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole, the molecule exhibits significant torsion in the bonds connecting the phenyl rings to the imidazole core. researchgate.net Computational studies on similar imidazole derivatives have shown that the phenyl and imidazole rings are often not coplanar, which can be attributed to steric hindrance between the substituents. researchgate.net This twisting is a critical feature that influences the molecule's packing in a crystal lattice and its ability to fit into the binding pocket of a protein. researchgate.netresearchgate.net

Molecular Docking Studies and Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is invaluable for understanding the potential biological activity of compounds like this compound.

Prediction of Binding Affinity with Biological Targets

Molecular docking studies have been successfully employed to predict the binding affinity of this compound with various biological targets, notably enzymes like cytochrome P450. nih.govacs.orgnih.gov The binding of this compound (1-CPI) to cytochrome P450 2B4 has been studied in detail. nih.govacs.orgnih.gov Isothermal titration calorimetry (ITC) experiments, which provide thermodynamic data for binding, have been used in conjunction with structural studies. These studies revealed that 1-CPI binds to P450 2B4 with a dissociation constant (Ks) of 0.125 µM. nih.gov The binding is characterized by a favorable enthalpy change (ΔH) of -8.15 kcal/mol and a less favorable entropy term (-TΔS) compared to its isomer, 4-(4-chlorophenyl)imidazole. nih.gov This high affinity is attributed to favorable interactions between the ligand and the hydrophobic residues within the enzyme's active site. nih.gov Docking studies on other imidazole derivatives have also shown high docking scores and glide scores against targets like sirtuins, suggesting strong binding potential. frontiersin.org

Table 3: Binding Affinity Data for this compound and Derivatives with Biological Targets

| Ligand | Protein Target | Binding Affinity (K_s / K_d) | Thermodynamic Parameters (kcal/mol) | Method | Source |

|---|---|---|---|---|---|

| This compound (1-CPI) | Cytochrome P450 2B4 | 0.125 µM (K_s) | ΔH = -8.15 | Isothermal Titration Calorimetry | nih.gov |

| 4-(4-Chlorophenyl)imidazole (4-CPI) | Cytochrome P450 2B4 | 0.043 µM (K_s) | ΔH = -6.48 | Isothermal Titration Calorimetry | nih.gov |

Elucidation of Specific Interaction Modes (e.g., hydrogen bonding, π-π stacking)

Beyond predicting if a molecule will bind, docking studies and crystal structures reveal precisely how it binds. The crystal structure of this compound in complex with P450 2B4 shows that the imidazole nitrogen coordinates directly with the heme iron of the enzyme. nih.govacs.org The ligand is further stabilized within the active site by hydrophobic interactions with a dozen surrounding amino acid residues, including Ile101, Phe115, Phe206, and Val367. nih.gov

In the absence of a direct coordinating group like the heme iron, other non-covalent interactions become dominant. Hydrogen bonding is a common interaction mode. For example, in the crystal structure of a related multi-substituted imidazole, O-H···N, C-H···O, and C-H···Cl hydrogen bonds create a complex three-dimensional network. iucr.org Furthermore, π-π stacking interactions between the aromatic rings of the ligand and protein residues are frequently observed. nih.gov In the crystal structure of 2-((1-(4-Chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile, intermolecular interactions are stabilized by both hydrogen bonding and π-π stacking. vulcanchem.com These specific interactions are critical for the stability of the ligand-protein complex and are a key focus of rational drug design.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole |

| 1-benzyl-2,4,5-triphenyl-1H-imidazole |

| 2-(4-chlorophenyl)-1-benzyl-4,5-diphenyl-1H-imidazole |

| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate (B1210297) |

| 1-(4-chlorophenyl)-2-methyl-4-nitro-5-(1-piperidyl)-1H-imidazole |

| 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole |

| 4-(4-Chlorophenyl)imidazole |

| 2-((1-(4-Chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile |

| 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol |

| 2-(1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol |

| Cytochrome P450 2B4 |

Spectroscopic Characterization through Theoretical Methods

Theoretical and computational chemistry offer powerful tools for the detailed characterization of molecular structures and properties, providing insights that complement experimental data. For this compound, computational methods have been employed to simulate its spectroscopic characteristics, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These simulations, often utilizing Density Functional Theory (DFT), allow for a precise assignment of spectral features and a deeper understanding of the molecule's vibrational and electronic environments.

Computational simulations of the infrared (IR) and Raman spectra for this compound and structurally related molecules provide valuable information on their vibrational modes. mdpi.comresearchgate.net These theoretical spectra are typically calculated using methods like DFT with various basis sets, such as B3LYP/6-31G(d,p), which can accurately predict vibrational frequencies. researchgate.netresearchgate.netbohrium.com The calculated wavenumbers are often scaled to achieve better agreement with experimental values. sci-hub.se

The analysis of simulated spectra allows for the detailed assignment of vibrational modes. For instance, in related imidazole derivatives, the C=N stretching vibration of the imidazole ring is a characteristic band. bohrium.com The vibrations of the chlorophenyl group, including C-Cl stretching and aromatic C-H stretching, can also be precisely identified. mdpi.com Comparing the simulated spectra of this compound with those of similar compounds helps in understanding the influence of the chlorophenyl substituent on the vibrational properties of the imidazole ring. mdpi.com

A detailed assignment of the principal vibrational modes for a molecule structurally similar to this compound, based on DFT calculations, is presented below.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) |

| ν(O-H) | 3035 | 3420.6 | 2943 |

| ν(C₈-N₁₄) | 1566 | 1557.4 | 1563.2 |

| δ(O-H) | 1238 | 1241.1 | 1243.0 |

| Table 1: Comparison of selected theoretical and experimental vibrational frequencies for a related triazole compound, illustrating the application of computational methods. mdpi.com |

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are instrumental in the structural elucidation of complex organic molecules like this compound. The Gauge-Including Atomic Orbital (GIAO) method, often employed within the framework of DFT, has proven effective for predicting both ¹H and ¹³C NMR chemical shifts. researchgate.netsci-hub.sebilecik.edu.tr These calculations provide a theoretical basis for the assignment of experimental NMR signals.

For imidazole derivatives, theoretical predictions can distinguish between the different protons on the imidazole ring and the aromatic protons on the chlorophenyl ring. The electronic environment of each nucleus, influenced by factors like the electronegativity of the chlorine atom and the aromaticity of the rings, dictates its chemical shift. Comparisons between calculated and experimental chemical shifts for related benzimidazoles have shown good agreement, validating the accuracy of the theoretical models. researchgate.netbilecik.edu.tr

The following table presents a comparison of experimental and theoretical ¹H and ¹³C NMR chemical shifts for a related benzimidazole derivative, highlighting the predictive power of the GIAO-DFT method.

| Atom | Experimental ¹H NMR (ppm) | Calculated ¹H NMR (ppm) | Atom | Experimental ¹³C NMR (ppm) | Calculated ¹³C NMR (ppm) |

| H-1' | 7.98 | 8.01 | C-2 | 151.8 | 152.1 |

| H-4' | 7.45 | 7.50 | C-4 | 122.9 | 123.5 |

| H-5' | 7.23 | 7.28 | C-5 | 122.3 | 122.8 |

| H-7 | 7.65 | 7.68 | C-6 | 119.5 | 120.0 |

| H-8 | 7.33 | 7.36 | C-7 | 110.4 | 111.0 |

| H-9 | 3.85 | 3.88 | C-8 | 143.2 | 143.8 |

| C-9 | 136.5 | 137.0 | |||

| C-1' | 129.8 | 130.2 | |||

| C-2', C-6' | 129.1 | 129.5 | |||

| C-3', C-5' | 128.9 | 129.3 | |||

| C-4' | 134.1 | 134.5 | |||

| N-CH₃ | 31.7 | 32.0 | |||

| Table 2: Experimental and calculated ¹H and ¹³C NMR chemical shifts for 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole. researchgate.net |

Simulated Infrared (IR) and Raman Spectra

Quantum Chemical Calculations for Structure-Property Relationships

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the relationship between the molecular structure of this compound and its electronic properties. ppor.azgazi.edu.tr These computational investigations provide insights into the molecule's reactivity, stability, and potential applications. researcher.life

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting character. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. For instance, DFT calculations on related imidazole derivatives have been used to determine these energy levels and the associated energy gap. vulcanchem.com

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule. rdmodernresearch.com In molecules containing imidazole and chlorophenyl rings, the MEP map typically shows negative potential regions around the nitrogen atoms of the imidazole ring and the chlorine atom, indicating sites susceptible to electrophilic attack. rdmodernresearch.com Conversely, positive potential regions are often located around the hydrogen atoms. rdmodernresearch.com

| Computational Parameter | Typical Calculated Value | Physical Significance |

| HOMO Energy | ~ -5.3 eV | Electron-donating ability |

| LUMO Energy | ~ -2.1 eV | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ~ 3.2 eV | Kinetic stability, chemical reactivity |

| Table 3: Representative quantum chemical parameters for a substituted imidazole derivative, calculated using DFT (B3LYP/6-311+G). vulcanchem.com |

Pharmacological and Biological Activities of 1 4 Chlorophenyl Imidazole and Its Derivatives

Mechanisms of Action in Biological Systems

The biological activities of 1-(4-chlorophenyl)imidazole and its derivatives are attributed to several distinct mechanisms at the molecular and cellular levels. These compounds have been shown to interact with various biological targets, leading to the modulation of enzymatic activity, interference with essential biochemical pathways, induction of programmed cell death, and interaction with genetic material.

Enzyme Inhibition and Modulation of Enzyme Activity

A primary mechanism of action for this compound derivatives is the inhibition and modulation of enzyme activity. smolecule.com The imidazole (B134444) ring is a key structural feature that enables these compounds to interact with the active sites of various enzymes. smolecule.com

One of the most well-documented targets is cytochrome P450 (CYP) enzymes . nih.gov For instance, this compound (1-CPI) has been shown to bind to P450 2B4, causing significant conformational changes in the enzyme's active site. nih.gov This binding can lead to the inhibition of the enzyme's normal function, which has implications for drug metabolism. The 4-chlorophenyl group often enhances the binding affinity of these compounds to specific enzyme targets.

Derivatives of this compound have also been investigated as inhibitors of other enzymes. For example, some derivatives have shown inhibitory activity against α-glucosidase and α-amylase , enzymes involved in carbohydrate metabolism. mdpi.com The introduction of a 2-(4-chlorophenyl)imidazol-1-yl group into a xanthone (B1684191) scaffold resulted in a sharp increase in α-glucosidase inhibitory activity. mdpi.com

Furthermore, certain imidazole derivatives have been identified as inhibitors of sirtuins , a class of enzymes involved in cellular regulation. frontiersin.orgnih.govpreprints.org Specifically, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-imidazole-4-yl] acetate (B1210297) has been shown to have an inhibitory effect on nuclear sirtuins. frontiersin.orgnih.govpreprints.org Research has also pointed to imidazole derivatives as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and B-Raf kinase , which are crucial in cancer progression. mdpi.comsemanticscholar.org

The general structure of these imidazole compounds, featuring an imidazole ring and often a halogenated phenyl group, allows them to act as versatile scaffolds for designing enzyme inhibitors. jrespharm.com The thiol group, when present in derivatives like 1-(4-chlorophenyl)-1H-imidazole-2-thiol, can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition.

Interference with Biochemical Pathways

The enzymatic inhibition caused by this compound and its derivatives leads to the interference with critical biochemical pathways. By inhibiting enzymes like cytochrome P450, these compounds can disrupt metabolic processes.

Some imidazole derivatives are known to modulate biochemical pathways, which can be relevant in therapeutic contexts. smolecule.com For instance, the inhibition of α-glucosidase and α-amylase directly interferes with carbohydrate digestion and absorption. mdpi.com

Additionally, the inhibition of enzymes like sirtuins can affect various cellular processes, including gene expression and metabolism. frontiersin.orgnih.gov The ability of some imidazole derivatives to inhibit key kinases such as VEGFR-2 and B-Raf points to their potential to interfere with signaling pathways that are crucial for cell growth and proliferation. mdpi.comsemanticscholar.org

Induction of Apoptosis and Cell Cycle Arrest

Several derivatives of this compound have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. mdpi.comsemanticscholar.org This is a significant mechanism contributing to their potential anticancer activity.

For example, compounds such as (E)-5-(4-Chlorophenyl)-1-(4-methoxybenzylideneamino)-1H-imidazole-2(3H)-thione have been observed to induce pre-G1 apoptosis and arrest the cell cycle at the G2/M phase in cancer cell lines. mdpi.comsemanticscholar.org This indicates that these compounds can halt the proliferation of cancer cells and trigger their death.

The induction of apoptosis by imidazole derivatives can occur through various molecular pathways. Some studies suggest that these compounds can lead to an increase in cellular reactive oxygen species (ROS), destruction of cell membrane integrity, and nuclear condensation, all of which are hallmarks of apoptosis. researchgate.net The ability of certain imidazole-containing compounds to stabilize G-quadruplex DNA structures can also contribute to the induction of apoptosis. researchgate.net

Furthermore, research on benzimidazole (B57391) derivatives, which are structurally related to this compound, has shown that these compounds can effectively suppress cell cycle progression and induce apoptosis in various cancer cell lines, including MDA-MB-231, SKOV3, and A549. mdpi.com

DNA Interaction and Targeting

Derivatives of this compound have been shown to interact with DNA, which represents another key mechanism of their biological activity. nih.gov This interaction can occur through various modes, including intercalation and groove binding.

Some imidazole derivatives have been designed as DNA intercalators , where the molecule inserts itself between the base pairs of the DNA double helix. nih.gov This can lead to DNA damage and inhibit processes like replication and transcription. For instance, new imidazole-2-thiones linked to acenaphythylenone have been developed as dual DNA intercalators and topoisomerase II inhibitors. nih.gov

Other imidazole-containing compounds, particularly polypyrrole/imidazole polyamides, are known to bind to the minor groove of DNA in a sequence-specific manner. beilstein-journals.orgbeilstein-journals.org This binding is stabilized by hydrogen bonds between the ligand and the DNA bases. beilstein-journals.org The interaction of these molecules with DNA can inhibit the function of DNA-dependent enzymes and block the binding of transcription factors.

The ability of some imidazole derivatives to interact with nucleic acids like DNA or RNA is predicted to be a source of their antimicrobial, anticancer, or antifungal activity. researchgate.net The imidazole ring itself can engage in hydrogen bonding and π-π interactions with biological targets, including DNA bases. researchgate.net

Antimicrobial Research Applications

The antimicrobial properties of this compound and its derivatives have been a significant area of research, with a particular focus on their antifungal activity.

Antifungal Properties and Efficacy against Fungal Strains (e.g., Candida albicans)

Derivatives of this compound have demonstrated potent antifungal activity against a range of fungal pathogens, most notably Candida albicans, a common cause of fungal infections in humans. nih.govamazonaws.com

The primary mechanism of antifungal action for azole compounds, including these imidazole derivatives, is the inhibition of the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51) . jrespharm.comresearchgate.net This enzyme is a cytochrome P450 enzyme that plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. jrespharm.com By inhibiting CYP51, these compounds disrupt the integrity of the fungal cell membrane, leading to fungal cell death.

Several studies have highlighted the efficacy of specific derivatives:

1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate has been shown to be particularly effective against in vivo Candida albicans infections in mice. nih.govamazonaws.com This compound exhibited high cure rates and minimal recurrence of infection. amazonaws.com

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol 1H-indole-2-carboxylate (4a) displayed an excellent antifungal profile, being several times more potent than the standard antifungal drug fluconazole (B54011) against C. albicans. jrespharm.comresearchgate.net Its minimum inhibitory concentration (MIC) against C. albicans was 0.03125 µg/ml, compared to 0.5 µg/ml for fluconazole. jrespharm.com This compound was also effective against fluconazole-resistant C. tropicalis and showed promising biofilm inhibitory effects. jrespharm.com

A series of 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters showed fungal growth inhibition at very low concentrations, with one derivative having a MIC value of 0.125 µg/mL against Candida albicans. researchgate.net

The presence of the 4-chlorophenyl group is often crucial for the potent antifungal activity of these imidazole derivatives. jrespharm.com Research has shown that the 4-chlorophenyl moiety is a much better aryl pharmacophore for antifungal activity compared to other groups like 2-naphthyl. jrespharm.com

The data from various studies on the antifungal activity of this compound derivatives against Candida albicans is summarized in the table below.

| Compound/Derivative | Efficacy against Candida albicans | Reference |

| 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate | Particularly effective in in vivo models, with high cure rates and low reinfection. | nih.govamazonaws.com |

| 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol 1H-indole-2-carboxylate (4a) | MIC of 0.03125 µg/ml (compared to 0.5 µg/ml for fluconazole). Also effective against biofilms. | jrespharm.comresearchgate.net |

| 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters | One derivative showed a MIC of 0.125 µg/mL. | researchgate.net |

Inhibition of Fungal Lanosterol 14α-demethylase (CYP51)

Antibacterial Activities against Gram-Positive and Gram-Negative Bacteria

Imidazole derivatives have been widely screened for their antibacterial properties. researchgate.net Studies on derivatives containing the this compound moiety have shown activity against both Gram-positive and Gram-negative bacteria.

In one study, a series of novel tetrasubstituted imidazole derivatives were tested for in vitro antibacterial activity. innovareacademics.in Compound M7, identified as 2-(4-chlorophenyl)-1-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole, showed significant activity against the Gram-negative bacteria Pseudomonas aeruginosa and Escherichia coli. innovareacademics.in Specifically, against E. coli, compound M7 produced a zone of inhibition of 25 mm, which was comparable to the standard drug ciprofloxacin (B1669076) (30 mm). innovareacademics.in

Another study investigated imidazo[1,2-a]pyrimidine (B1208166) derivatives, where compound 3i, 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine, was synthesized and evaluated. mdpi.com The broader class of compounds showed good antimicrobial activity against a panel of six Gram-positive bacteria, four Gram-negative bacteria, and three pathogenic fungi. mdpi.com The mechanism of antibacterial action for imidazole derivatives can involve the disruption of cell wall synthesis or the inhibition of protein synthesis. nih.gov

Antibacterial Activity of this compound Derivatives

| Compound Name/Code | Bacterial Strain | Activity (Zone of Inhibition in mm) | Reference Compound (Zone of Inhibition in mm) | Source |

|---|---|---|---|---|

| 2-(4-chlorophenyl)-1-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole (M7) | P. aeruginosa | 22 | Ciprofloxacin (28) | innovareacademics.in |

| 2-(4-chlorophenyl)-1-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole (M7) | E. coli | 25 | Ciprofloxacin (30) | innovareacademics.in |

Anticancer Research Applications

The imidazole scaffold is a key feature in many anticancer agents, and derivatives of this compound are no exception. nih.govfrontiersin.org These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines through multiple mechanisms, including the targeting of specific signaling pathways and antagonism of factors crucial for tumor survival. plos.org

Cytotoxicity against Various Cancer Cell Lines (e.g., gastric, prostate, breast, cervical, colon, Jurkat)

Derivatives featuring the this compound structure have demonstrated significant cytotoxic effects across a broad spectrum of human cancer cell lines.

Breast Cancer: Benzenesulfonamide-bearing imidazole derivatives with a 4-chloro substituent were identified as highly active against the triple-negative breast cancer cell line MDA-MB-231, with one compound showing a half-maximal effective concentration (EC50) of 20.5 ± 3.6 µM. nih.gov In another study, imidazole-containing fused pyran derivatives showed potent activity against the MCF-7 breast cancer cell line, with IC50 values as low as 4.22 ± 0.81 μM. rsc.org Trisubstituted imidazoles also suppressed the proliferation of MDA-MB-231 and MCF-7 cells. plos.org

Prostate Cancer: Benzhydryl derivatives that incorporate an imidazole ring have shown significant activity against the PC-3 human prostate carcinoma cell line. researchgate.net Thiourea benzamide (B126) derivatives with a 4-chlorophenyl group were also evaluated for cytotoxicity against PC3 cells. tjnpr.org

Colon Cancer: Imidazole derivatives have been tested against colorectal tumor cells (SW-480), where they caused a reduction in the number of tumor cells. nih.gov

Other Cell Lines: Studies have reported the cytotoxic activity of various imidazole derivatives against gastric (NUGC-3), cervical (HeLa), and other cancer cell lines. nih.gov For example, N-(4-Chlorophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide (4b) was synthesized and evaluated for its anticancer potential. frontiersin.org

Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

| Compound Class/Name | Cancer Cell Line | Cell Line Type | Activity (IC50 / EC50 in µM) | Source |

|---|---|---|---|---|

| Benzenesulfonamide-bearing imidazole derivative | MDA-MB-231 | Breast (Triple-Negative) | 20.5 ± 3.6 | nih.gov |

| Imidazole-containing fused pyran derivative (8b) | MCF-7 | Breast | 4.22 ± 0.81 | rsc.org |

| Trisubstituted-imidazole (Compound 2) | MDA-MB-231 | Breast | 17.8 | plos.org |

| 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine (22) | NUGC-3 | Gastric | 0.05 | nih.gov |

| Imidazo[2,1-b]thiazole-chalcone conjugate (23) | MCF-7 | Breast | 0.64 - 30.9 (range) | nih.gov |

Targeting Specific Cancer Pathways

The anticancer effects of this compound derivatives are often linked to their ability to interfere with specific molecular pathways that are critical for cancer cell growth and survival.

One of the key pathways targeted is the PI3K/Akt/mTOR signaling cascade, which is frequently overactive in many cancers, including breast cancer. plos.org A study on trisubstituted-imidazoles identified a lead compound, 2-chloro-3-(4, 5-diphenyl-1H-imidazol-2-yl) pyridine (B92270) (CIP), that was predicted to target the Akt kinase. plos.org This compound was shown to suppress the proliferation of breast cancer cells by inhibiting this oncogenic pathway, leading to apoptosis. plos.org

Other imidazole derivatives function as DNA intercalators. These molecules insert themselves between the base pairs of the DNA double helix, causing structural distortion and interfering with DNA replication and transcription processes in cancer cells. Furthermore, some derivatives act as inhibitors of tubulin polymerization, disrupting the formation of microtubules. This interference with the mitotic spindle leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis in cancer cells. nih.gov

Antagonism of Hypoxia-Inducible Factor (HIF)

Hypoxia, or low oxygen level, is a common feature of the tumor microenvironment and a driver of cancer progression, metastasis, and resistance to therapy. Hypoxia-Inducible Factors (HIFs) are transcription factors that play a central role in the cellular response to low oxygen. The inhibition of HIF signaling is therefore considered a promising strategy for cancer therapy.

Research has suggested that the imidazole ring is a valuable scaffold for developing HIF inhibitors. Specifically, modifications to the substituents on the imidazole ring can enhance selectivity towards targeting HIF. This indicates that derivatives of this compound could be engineered to function as antagonists of HIF, thereby counteracting the pro-survival effects of hypoxia in tumors.

Kinase Inhibition

Derivatives of this compound have been investigated as inhibitors of various kinases, which are key regulators of cellular processes and are often implicated in diseases like cancer.

One area of focus has been on Src family kinases (SFKs), which are linked to the progression of glioblastoma. A series of imidazo[4,5-c]pyridin-2-one derivatives were designed and synthesized as SFK inhibitors. tandfonline.com Among these, compounds 1d , 1e , 1q , and 1s demonstrated potential inhibition of Src and Fyn kinases in the submicromolar range. tandfonline.com Notably, compound 1s showed effective antiproliferative activity against several glioblastoma cell lines, including U87, U251, T98G, and U87-EGFRvIII, with its potency being comparable to the known inhibitor PP2. tandfonline.com Molecular dynamics simulations suggested that compound 1s likely binds to the ATP binding site of SFKs. tandfonline.com

Another target of interest is Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription, which is considered a promising therapeutic target for colorectal cancer. rsc.org Researchers designed and synthesized a series of imidazole[1,2-a] pyridine derivatives based on the lead compound AZD5438. rsc.org Compounds LB-1 , LB-8 , and LB-10 showed significantly higher inhibitory activity against CDK9 kinase than the positive control, with IC₅₀ values of 9.22 nM, 5.25 nM, and 3.56 nM, respectively. rsc.org Furthermore, compounds LB-1 , LB-5 , and LB-10 exhibited potent cytotoxic activity against the HCT116 colorectal cancer cell line. rsc.org Compound LB-1 , in particular, was highlighted for its potent and selective CDK9 inhibitory activity and its ability to induce apoptosis in HCT116 cells. rsc.org

Additionally, other studies have explored imidazole derivatives as inhibitors of p38 mitogen-activated protein (MAP) kinase. researchgate.net Both 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles have been synthesized and shown to have low-nanomolar activities in p38α MAP kinase inhibition assays. researchgate.net The trisubstituted imidazole series was generally found to be more potent than the tetrasubstituted series. researchgate.net

Table 1: Kinase Inhibition by this compound Derivatives

| Compound/Series | Target Kinase(s) | Key Findings | Reference |

|---|---|---|---|

| Imidazo[4,5-c]pyridin-2-one derivatives (e.g., 1s ) | Src, Fyn | Submicromolar inhibition; antiproliferative activity in glioblastoma cell lines. | tandfonline.com |

| Imidazole[1,2-a] pyridine derivatives (e.g., LB-1 , LB-8 , LB-10 ) | CDK9 | Potent inhibition with IC₅₀ values in the low nanomolar range; induced apoptosis in colorectal cancer cells. | rsc.org |

| 2,4,5-Trisubstituted and 1,2,4,5-tetrasubstituted imidazoles | p38α MAP kinase | Low-nanomolar inhibitory activity. | researchgate.net |

Reactive Oxygen Species (ROS) Induction for Apoptosis

The induction of reactive oxygen species (ROS) is a mechanism by which some imidazole derivatives can trigger apoptosis, or programmed cell death, in cancer cells.

One study focused on the imidazole derivative Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate and its effect on non-small cell lung cancer (NSCLC) cell lines, A549 and NCI-H460. researchgate.netnih.gov This compound was found to inhibit SIRT6, a type of histone deacetylase. researchgate.netnih.gov This inhibition led to a depletion in antioxidant enzymes and a decrease in ROS scavenging activity, resulting in increased ROS generation. researchgate.netnih.gov Morphological studies confirmed mitochondrial and nuclear damage, ultimately leading to apoptosis. researchgate.netnih.gov The half-maximal inhibitory concentrations (IC₅₀) were determined to be 250 µM for A549 cells and 300 µM for NCI-H460 cells. nih.gov

Another research effort investigated ruthenium complexes with benzimidazole ligands, including 2-(4-chlorophenyl)-1H-benzo[d]imidazole. These complexes were tested for their cytotoxicity against human cervical carcinoma (HeLa) cells. grafiati.com The compounds were found to induce the overproduction of intracellular ROS and cause condensation and fragmentation of the nucleus, which are characteristic features of apoptosis. grafiati.com The study suggests that these compounds induce cell death in HeLa cells through an apoptotic pathway mediated by ROS. grafiati.com

Table 2: ROS Induction and Apoptosis by this compound Derivatives

| Compound/Derivative | Cell Line(s) | Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate | A549, NCI-H460 (NSCLC) | SIRT6 inhibition, leading to increased ROS | Induced apoptosis, mitochondrial and nuclear damage. IC₅₀: 250 µM (A549), 300 µM (NCI-H460). | researchgate.netnih.gov |

| Ruthenium complexes with 2-(4-chlorophenyl)-1H-benzo[d]imidazole | HeLa (cervical carcinoma) | Overproduction of intracellular ROS | Induced nuclear condensation and fragmentation, leading to apoptosis. | grafiati.com |

Anti-inflammatory Properties

Derivatives of this compound have demonstrated notable anti-inflammatory activities in various studies.

A series of imidazole derivatives synthesized from 2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazole-1-yl)-acetic acid hydrazide showed moderate to good anti-inflammatory effects. derpharmachemica.com In a carrageenan-induced rat paw edema model, one compound with a 4-chlorophenyl group exhibited an 83.40% inhibition of edema, which was more potent than the standard drug indomethacin (B1671933) (71.56% inhibition). derpharmachemica.com This suggests that the presence of a chloro group can significantly enhance anti-inflammatory activity. derpharmachemica.com

Other research has also highlighted the anti-inflammatory potential of imidazole-containing compounds. jchemrev.com For instance, derivatives of 2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazole-1-yl)-acetic acid hydrazide have been synthesized and confirmed to possess moderate to good anti-inflammatory properties. jchemrev.com Additionally, some substituted imidazoles, such as clotrimazole (B1669251), are known to be selective inhibitors of nitric oxide synthase, making them relevant for treating inflammatory conditions. ijfmr.com

The anti-inflammatory properties of these compounds are often attributed to the inhibition of enzymes like cyclo-oxygenase (COX), which are involved in the synthesis of prostaglandins. jchemrev.com

Table 3: Anti-inflammatory Activity of this compound Derivatives

| Compound/Derivative Series | Model | Key Findings | Reference |

|---|---|---|---|

| Imidazole derivative with a 4-chlorophenyl group | Carrageenan-induced rat paw edema | 83.40% inhibition of edema, surpassing indomethacin (71.56%). | derpharmachemica.com |

| Derivatives of 2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazole-1-yl)-acetic acid hydrazide | Not specified | Moderate to good anti-inflammatory activity. | derpharmachemica.comjchemrev.com |

| Substituted imidazoles (e.g., clotrimazole) | Not specified | Selective inhibitors of nitric oxide synthase. | ijfmr.com |

Antiviral Properties

The imidazole nucleus is a component of various compounds that have been investigated for their antiviral activities against a range of viruses. jchemrev.com

One study reported the synthesis of imidazole-4, 5-dicarboxamide derivatives that were tested for their activity against the dengue virus. jchemrev.com A high-throughput screening using a dengue virus-2 replicon identified a derivative with strong inhibitory activity. jchemrev.com

In other research, 1-hydroxy-2-(2-hydroxyphenyl) imidazole derivatives were evaluated for their antiviral potency against the vaccinia virus in Vero cell culture. jchemrev.com Some of these compounds showed modest antiviral activity along with low cytotoxicity. jchemrev.com

Furthermore, certain imidazole derivatives have been explored as potential agents against the hepatitis C virus (HCV). mdpi.com For example, a series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide derivatives were found to be effective in blocking the replication of HCV RNA. mdpi.com

The development of antiviral drugs is a complex process, as these agents must prevent viral replication without harming the host's cells. jchemrev.com The imidazole scaffold continues to be a key area of research in the discovery of new antiviral agents. jchemrev.comnih.gov

Table 4: Antiviral Activity of Imidazole Derivatives

| Derivative Class | Target Virus | Key Findings | Reference |

|---|---|---|---|

| Imidazole-4, 5-dicarboxamide derivatives | Dengue virus | A derivative showed strong inhibitory activity against the dengue virus-2 replicon. | jchemrev.com |

| 1-hydroxy-2-(2-hydroxyphenyl) imidazole derivatives | Vaccinia virus | Modest antiviral activity with low cytotoxicity in Vero cell culture. | jchemrev.com |

| 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide derivatives | Hepatitis C Virus (HCV) | Effective in blocking the replication of HCV RNA. | mdpi.com |

Research into Neurodegenerative Diseases

Imidazole derivatives are being actively investigated for their potential therapeutic applications in neurodegenerative diseases, most notably Alzheimer's disease (AD). benthamscience.com The multifactorial nature of these diseases makes the multi-targeting potential of imidazole compounds particularly attractive. benthamscience.com

One of the primary strategies in AD treatment is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). biointerfaceresearch.com A study evaluating previously synthesized benzimidazole derivatives, including some with a chlorophenyl substitution, found that several compounds exhibited moderate inhibitory activity against AChE. biointerfaceresearch.com

Substituted imidazoles are also being explored as selective inhibitors of nitric oxide synthase, which is a target in neurodegenerative conditions. ijfmr.com Furthermore, the imidazole scaffold is a component of compounds designed to target various pathological mechanisms in AD, such as tau phosphorylation, Aβ aggregation, and neuro-inflammation. benthamscience.com

Research has also focused on the neuroprotective effects of 4,5-dihydro-1H-imidazole derivatives. mdpi.com These compounds are being studied for their potential to combat the complex pathologies of neurodegenerative disorders. mdpi.com While many imidazole-based compounds have shown promise in diminishing the pathophysiological aspects of AD in preclinical studies, further research is necessary to establish their safety and efficacy in humans. benthamscience.com

Table 5: this compound Derivatives in Neurodegenerative Disease Research

| Derivative Class/Compound | Therapeutic Target/Application | Key Findings | Reference |

|---|---|---|---|

| Benzimidazole derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibition | Moderate inhibitory activity against AChE. | biointerfaceresearch.com |

| Substituted imidazoles | Nitric oxide synthase inhibition | Potential as a therapeutic target in neurodegenerative diseases. | ijfmr.com |

| 4,5-dihydro-1H-imidazole derivatives | Neuroprotection | Investigated for favorable effects in neurodegenerative disorders. | mdpi.com |

| Various imidazole analogs | Multiple AD-related pathways (tau, Aβ, inflammation) | Preclinical studies show potential in diminishing AD pathophysiology. | benthamscience.com |

Structure Activity Relationship Sar and Structural Modifications

Impact of Substituents on Biological Activity